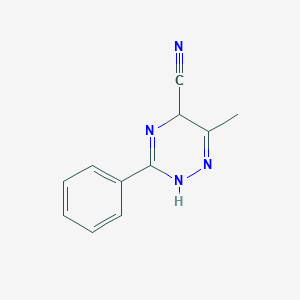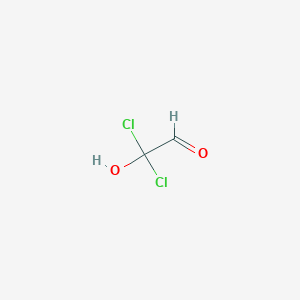
Dichloro(hydroxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(hydroxy)acetaldehyde, also known as 2,2-dichloro-1,1-ethanediol, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O₂. This compound is a derivative of acetaldehyde, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a hydroxyl group. It is a highly reactive and volatile liquid that is soluble in water, forming hydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(hydroxy)acetaldehyde can be synthesized through several methods:
Chlorination of Acetaldehyde: This involves the direct chlorination of acetaldehyde in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the formation of intermediate chlorinated species.
Hypochlorination of 1,2-Dichloroethylene: This method involves the reaction of 1,2-dichloroethylene with chlorine and water, producing this compound as a pure product.
Hydrolysis of Trichloroacetaldehyde: Trichloroacetaldehyde can be hydrolyzed in the presence of water to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of acetaldehyde or paraldehyde. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron(III) chloride or aluminum trichloride is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(hydroxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction with lithium aluminum hydride yields dichloroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dichloroacetic acid.
Reduction: Dichloroethanol.
Substitution: Various substituted acetaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro(hydroxy)acetaldehyde has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly its reactivity with biomolecules.
Medicine: It is used in the synthesis of mitotane, a drug used to treat adrenal cortical carcinoma.
Industry: It is used in the production of insecticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dichloro(hydroxy)acetaldehyde involves its high reactivity due to the presence of both aldehyde and hydroxyl functional groups. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The compound is also known to form hydrates in aqueous solutions, which can further react with other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetaldehyde: A related compound with one chlorine atom and one hydrogen atom attached to the carbonyl carbon.
Trichloroacetaldehyde: A compound with three chlorine atoms attached to the carbonyl carbon.
Uniqueness
Dichloro(hydroxy)acetaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
851076-61-4 |
|---|---|
Formule moléculaire |
C2H2Cl2O2 |
Poids moléculaire |
128.94 g/mol |
Nom IUPAC |
2,2-dichloro-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C2H2Cl2O2/c3-2(4,6)1-5/h1,6H |
Clé InChI |
LCOUNIIIIIWZOM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
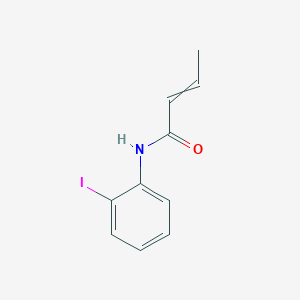
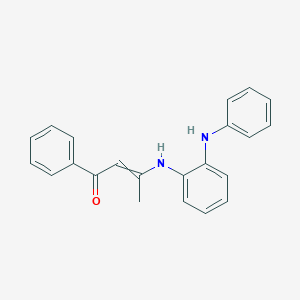
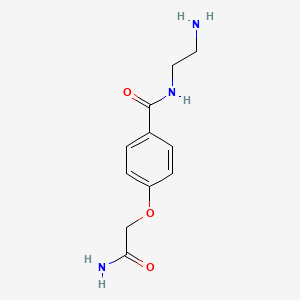
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
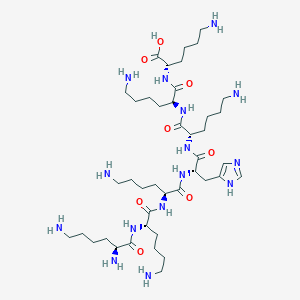
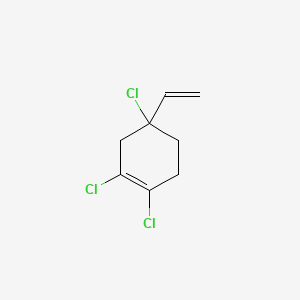

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
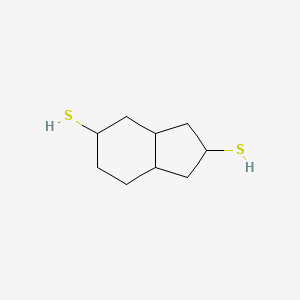
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
